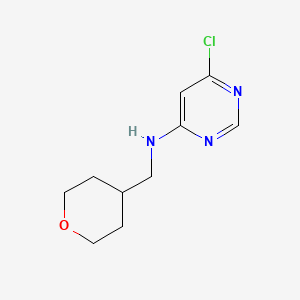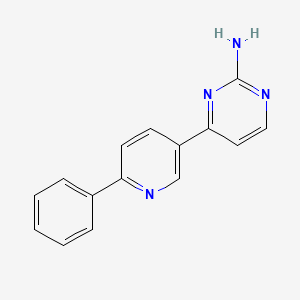
4-(6-Fenilpiridin-3-il)pirimidin-2-amina
Descripción general
Descripción
4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a phenylpyridine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both pyridine and pyrimidine rings in its structure makes it a versatile scaffold for the development of various biologically active molecules.
Aplicaciones Científicas De Investigación
4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antifungal, and antiviral properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
Target of Action
It is known that 2-aminopyrimidine derivatives, which include this compound, have been widely used as a drug-like scaffold . They show versatile biological and pharmacological activities , including enzyme inhibitory activity against a number of kinases, such as Bcr-Abl kinase , rho-associated protein kinase , and glycogen synthase kinase (GSK3) .
Mode of Action
Similar compounds have been found to inhibit various kinases , suggesting that this compound may interact with its targets by binding to the active site of these enzymes and preventing their normal function.
Biochemical Pathways
Given its potential inhibitory effects on various kinases , it can be inferred that this compound may affect multiple signaling pathways within the cell, leading to downstream effects such as altered cell growth and proliferation.
Result of Action
Based on the known activities of similar compounds , it can be inferred that this compound may have potential antifungal , pesticidal , and kinase inhibitory activities.
Análisis Bioquímico
Biochemical Properties
4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme rhodesain, a cysteine protease found in Trypanosoma brucei, the causative agent of Human African trypanosomiasis . The compound exhibits inhibitory activity against rhodesain, which is crucial for the parasite’s survival and proliferation. Additionally, 4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine interacts with other biomolecules involved in cellular signaling pathways, further influencing biochemical reactions.
Cellular Effects
The effects of 4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine on various types of cells and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis, a programmed cell death mechanism, by activating specific signaling pathways . It also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, 4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine influences cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of rhodesain, which disrupts the parasite’s ability to degrade host proteins and evade the immune system . The compound binds to the active site of rhodesain, preventing its catalytic activity. Additionally, 4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes. This modulation of gene expression is crucial for its therapeutic effects in cancer and other diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods Long-term studies have shown that 4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine maintains its inhibitory activity against rhodesain and other target enzymes, indicating its potential for sustained therapeutic effects
Dosage Effects in Animal Models
The effects of 4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine vary with different dosages in animal models. At lower doses, the compound exhibits potent inhibitory activity against rhodesain, leading to a reduction in parasite load and improved survival rates in infected animals . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to a decrease in glucose metabolism and energy production . Additionally, 4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine affects the levels of metabolites involved in the tricarboxylic acid cycle, further influencing cellular metabolism. These interactions with metabolic pathways contribute to the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of 4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via membrane transporters, where it accumulates in the cytoplasm and other cellular compartments . Binding proteins within the cell facilitate the distribution of 4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine to its target sites, ensuring its effective localization and activity.
Subcellular Localization
The subcellular localization of 4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in cellular signaling and metabolism . Additionally, 4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine is targeted to specific organelles, such as the mitochondria, where it exerts its effects on cellular energy production and apoptosis. Post-translational modifications and targeting signals play a key role in directing the compound to its subcellular destinations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine typically involves the Buchwald-Hartwig amination reaction. This method employs a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), in the presence of a ligand like xantphos and a base such as sodium tert-butoxide. The reaction is carried out in refluxing toluene under a nitrogen atmosphere .
Industrial Production Methods: Industrial production of this compound can be scaled up using similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Comparación Con Compuestos Similares
Imatinib: A highly selective Bcr-Abl kinase inhibitor used in the treatment of chronic myeloid leukemia.
Pyrido[2,3-d]pyrimidines: Known for their anticancer and anti-inflammatory activities.
Uniqueness: 4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine is unique due to its dual pyridine-pyrimidine structure, which provides a versatile platform for the development of novel therapeutic agents with enhanced biological activity and selectivity.
Propiedades
IUPAC Name |
4-(6-phenylpyridin-3-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4/c16-15-17-9-8-14(19-15)12-6-7-13(18-10-12)11-4-2-1-3-5-11/h1-10H,(H2,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOAEUXTBUAPAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)C3=NC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695032 | |
| Record name | 4-(6-Phenylpyridin-3-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048004-08-5 | |
| Record name | 4-(6-Phenylpyridin-3-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394806.png)
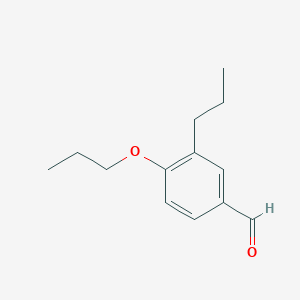
![[4-(Hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B1394810.png)

![4-[(4-Pentenyloxy)methyl]piperidine hydrochloride](/img/structure/B1394813.png)
![4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1394814.png)

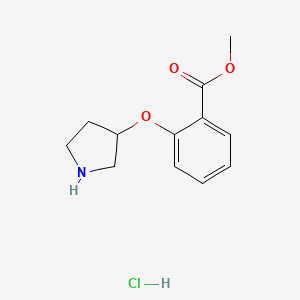

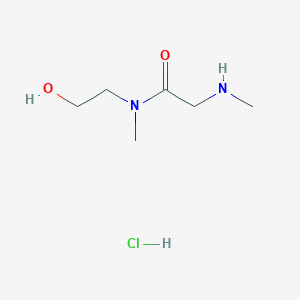
![4-[(2-Hydroxyethyl)(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1394823.png)
![4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394824.png)
![4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone](/img/structure/B1394825.png)
